2-Ethoxy-4-nitropyridine

Descripción

Chemical Identification and Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems and databases, establishing its unique chemical identity within the broader family of substituted pyridine derivatives. The compound bears the Chemical Abstracts Service registry number 1187732-70-2, which serves as its universal identifier across scientific literature and commercial databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting the precise positioning of the ethoxy and nitro substituents on the pyridine ring.

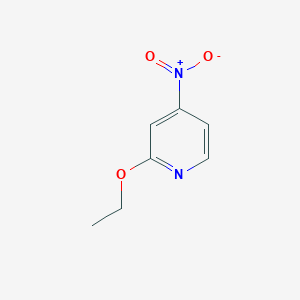

The molecular formula C₇H₈N₂O₃ accurately represents the compound's atomic composition, encompassing seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 168.15 grams per mole. The structural representation through the Simplified Molecular Input Line Entry System notation appears as CCOC1=NC=CC(=C1)N+=O, providing a standardized method for computational and database applications. The International Chemical Identifier key KMLVTBQETPUDFG-UHFFFAOYSA-N offers another layer of molecular identification, enabling precise chemical structure recognition across various scientific platforms.

Physical characterization reveals that this compound typically manifests as a white to yellow solid under standard conditions, with a reported purity of ninety-five percent in commercial preparations. The compound's storage requirements specify room temperature conditions in dry environments, indicating its relative stability under ambient conditions. The MDL number MFCD13181671 provides additional cataloging information for chemical inventory and regulatory purposes.

Table 1: Chemical Identification Parameters of this compound

Historical and Contextual Significance in Organic Chemistry

The development and study of this compound emerged from broader investigations into nitropyridine chemistry that gained momentum in the mid-twentieth century, particularly through pioneering research on the nitration of pyridine derivatives and their N-oxide intermediates. Historical research documented by den Hertog and colleagues in 1951 established fundamental principles governing the nitration of substituted pyridine-N-oxide compounds, demonstrating that nitration consistently occurs at the 4-position regardless of other substituents present in the molecule. This foundational work revealed that the nitro group preferentially enters the meta-position relative to strongly ortho-para directing groups such as ethoxy substituents, establishing theoretical frameworks that directly informed subsequent synthetic approaches to compounds like this compound.

Patent literature from 2013 documented comprehensive synthetic methodologies for producing 2-alkoxy-4-substituted pyridine derivatives, including this compound, through systematic five-step synthetic sequences beginning with 2-chloropyridine as the starting material. These documented procedures employ nitrogen oxidation, etherification, nitration, halogenation, and deoxygenation steps to achieve the desired substitution patterns, representing significant advances in synthetic efficiency and yield optimization. The synthetic pathway involves initial oxidation of 2-chloropyridine using hydrogen peroxide in acetic acid and sulfuric acid media, followed by etherification with appropriate alcohols and alkoxide salts to introduce the ethoxy substituent.

The contextual significance of this compound within organic chemistry extends beyond its synthetic accessibility to encompass its role as a versatile intermediate for pharmaceutical and agrochemical development. Research has demonstrated its utility in constructing complex molecular frameworks through nucleophilic substitution reactions and coupling processes, capitalizing on the electron-withdrawing properties of the nitro group and the directing effects of the ethoxy substituent. The compound serves as a crucial building block for synthesizing biologically active molecules, particularly in the development of compounds targeting specific biological pathways in pharmaceutical applications.

Contemporary synthetic chemistry recognizes this compound as part of a broader class of nitropyridine derivatives that exhibit unique reactivity profiles suitable for advanced synthetic transformations. The presence of the nitro group at the 4-position creates an electron-deficient pyridine ring system that readily undergoes nucleophilic attack, while the ethoxy group at the 2-position provides additional synthetic handles for further functionalization. This dual functionality has established the compound as a valuable synthetic intermediate in modern organic chemistry, particularly in the construction of heterocyclic frameworks required for pharmaceutical and agrochemical applications.

Table 2: Historical Milestones in this compound Development

Propiedades

IUPAC Name |

2-ethoxy-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7-5-6(9(10)11)3-4-8-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLVTBQETPUDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704510 | |

| Record name | 2-Ethoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187732-70-2 | |

| Record name | 2-Ethoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Nitropyridines, a class of compounds to which 2-ethoxy-4-nitropyridine belongs, are known to interact with various biological targets.

Mode of Action

Nitropyridines, in general, undergo reactions with N2O5 in an organic solvent to form the N-nitropyridinium ion. This ion then reacts with SO2/HSO3– in water to form 3-nitropyridine. The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position.

Biochemical Pathways

Nitropyridines have been synthesized from 3-nitropyridine, forming 5-nitropyridine-2-sulfonic acid in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized.

Pharmacokinetics

The compound is a white to yellow solid and is stored at room temperature, which may suggest some degree of stability and potential for bioavailability.

Result of Action

Nitropyridine-based dichloropropene ether analogues have shown potent insecticidal activities against various lepidopteran pests.

Action Environment

The compound is stable at room temperature, suggesting that it may be relatively resistant to environmental changes.

Análisis Bioquímico

Biochemical Properties

2-Ethoxy-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, thereby influencing downstream biochemical pathways. For instance, the interaction of this compound with cytochrome P450 can lead to changes in the enzyme’s catalytic activity, affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These toxic effects are likely due to the compound’s interaction with metabolic enzymes and the subsequent production of reactive metabolites. It is essential to determine the appropriate dosage range for studying the compound’s effects in animal models to avoid potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical effects, as the compound’s localization within cells can determine its interactions with target biomolecules. Studies have shown that this compound can accumulate in the liver and kidneys, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Actividad Biológica

2-Ethoxy-4-nitropyridine is a chemical compound that falls under the category of nitropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 180.16 g/mol. The structure features an ethoxy group at the 2-position and a nitro group at the 4-position of the pyridine ring, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.16 g/mol |

| Functional Groups | Ethoxy, Nitro |

Mechanisms of Biological Activity

The biological activity of nitropyridines, including this compound, is often attributed to the nitro group, which can undergo bioreduction in biological systems. This process generates reactive intermediates that can interact with cellular components, influencing various biological pathways such as:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction that bind to DNA, leading to cell death. This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole .

- Antineoplastic Activity : Some studies indicate that nitropyridines may exhibit anticancer properties by interfering with cellular proliferation and survival pathways .

- Anti-inflammatory Effects : Nitro fatty acids derived from similar structures have shown potential in modulating inflammatory responses, suggesting that this compound might also possess anti-inflammatory capabilities .

Case Studies and Research Findings

- Antimicrobial Evaluation : In a study assessing various nitropyridines, this compound demonstrated significant antimicrobial activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

- Cytotoxicity Assays : Research involving human cancer cell lines showed that this compound could inhibit cell growth effectively. The compound exhibited IC50 values in the low micromolar range, suggesting strong cytotoxic effects against specific cancer types .

- Mechanistic Studies : Detailed mechanistic studies revealed that the compound's action might involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This pathway is critical in mediating both antimicrobial and anticancer effects .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Biological Activity

2-Ethoxy-4-nitropyridine exhibits notable biological activities, making it a candidate for pharmaceutical development. The nitro group is known to undergo bioreduction, leading to reactive intermediates that can interact with cellular components, potentially influencing various biological pathways.

Enzyme Interactions

This compound has been studied for its interactions with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. The interaction can either inhibit or activate the enzyme, depending on the specific reaction conditions . Understanding these interactions is essential for elucidating its pharmacokinetics and therapeutic potential.

Synthesis of Pharmaceutical Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it can be utilized in the preparation of nitropyridine derivatives that possess enhanced biological activity or improved pharmacological properties .

Synthesis Pathways

The compound can be synthesized through various methods, including nucleophilic substitution reactions and other organic transformations. Its synthesis often involves the reaction of substituted pyridines with electrophiles under controlled conditions to yield desired derivatives .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor material characteristics for various applications, including sensors and catalysts .

Agricultural Chemistry

The compound has shown promise in agricultural chemistry as a precursor for developing insecticidal agents. Research indicates that nitropyridine derivatives exhibit potent insecticidal activities against various pests, which could lead to the formulation of effective pest control products .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Applications |

|---|---|---|

| This compound | Ethoxy at position 2, nitro at position 4 | Medicinal chemistry, insecticides |

| 2-Ethoxy-5-nitropyridine | Ethoxy at position 2, nitro at position 5 | Potential pharmaceutical intermediates |

| 2-Chloro-4-nitropyridine | Chloro at position 2, nitro at position 4 | Synthesis of chlorinated derivatives |

| 3-Methyl-4-nitropyridine N-oxide | Methyl at position 3, N-Oxide functionality | Biological activity studies |

Case Studies

-

Enzyme Interaction Study

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that varying concentrations of the compound led to significant alterations in enzyme activity, highlighting its potential as a modulator in drug metabolism . -

Synthesis of Insecticides

Research focused on synthesizing new insecticidal compounds derived from this compound demonstrated its effectiveness against lepidopteran pests. The study provided insights into structure-activity relationships that could guide future pesticide development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethoxy-4-nitropyridine with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Physical Properties

Molecular Weight and Functional Group Diversity

- Compounds like 2-Ethoxy-3-dipropylaminopyridine (MW: 222.28) and 2-Ethoxy-4-disopropylaminopyridine (MW: 265) have higher molecular weights due to bulky alkylamino groups, which may reduce solubility but enhance lipophilicity for pharmaceutical applications .

- 4-Ethoxypyridin-2-amine (MW: 138.17) lacks both nitro and chlorine substituents, resulting in a simpler structure suited for foundational heterocyclic synthesis .

Crystallographic and Hydrogen-Bonding Behavior

- 2-Chloro-5-nitropyridin-4-amine exhibits intermolecular N–H···O and N–H···Cl hydrogen bonds, forming chains that stabilize its crystal lattice . Similar interactions are absent in this compound due to the lack of amine groups.

- In 4-Ethoxypyridin-2-amine, N–H···N hydrogen bonds create dimers, highlighting how amino groups influence solid-state packing .

Métodos De Preparación

Etherification of Pyridine Derivatives

One common approach to prepare 2-ethoxy-substituted pyridines is the nucleophilic substitution of halopyridines with ethanol or ethoxide sources under basic conditions.

According to a synthesis reported in the literature, 6-chloro-2-ethoxy-3-nitropyridine was prepared by reacting halopyridine derivatives with potassium carbonate in N,N-dimethylformamide (DMF) at room temperature, followed by workup and purification via silica gel chromatography. The reaction proceeds under a nitrogen atmosphere to prevent moisture interference, with yields around 60-70%.

The etherification step involves the displacement of a chloro substituent by an ethoxy group, facilitated by the base and polar aprotic solvent.

Nitration of Pyridine Rings

Nitration of pyridine rings is challenging due to the electron-deficient nature of the ring and potential side reactions. The nitration at the 4-position is typically achieved using mixed acid nitration or specialized nitrating agents.

A patented method describes the nitration of 2-chloropyridine derivatives using a nitration mixture composed of nitric acid and sulfuric acid (nitrosonitric acid), often in the presence of acetic acid and acetic anhydride as solvents and catalysts. The reaction is carried out under controlled temperature conditions (starting at 15°C and gradually increasing to 90°C) over several hours (3.5 to 13 hours depending on scale), monitored by thin-layer chromatography to confirm completion.

The nitration mixture is added in batches to maintain control over the reaction and avoid over-nitration or decomposition. After nitration, the mixture is neutralized with caustic soda to pH 8, and the product is isolated by filtration and drying.

One-Pot or Sequential Methods

Some processes integrate oxidation and nitration steps, using hydrogen peroxide and acetic anhydride in acetic acid media to form intermediate oxynitride species before nitration.

The nitration of 2-ethoxypyridine derivatives can be performed after etherification or by nitrating halopyridine precursors followed by substitution.

Detailed Example of Preparation Method (From Patent CN1743313A)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-chloropyridine (2.4 moles), glacial acetic acid (0.75 L), acetic anhydride (0.18 L), 30-50% hydrogen peroxide (0.6-0.9 L), vitriol oil (15-20 mL), maleic anhydride (9 g), sodium pyrosulfate (6 g), 50°C for 0.5 h, then 80°C for 11 h | Oxidation to 2-chloropyridine-oxynitride intermediate | Not specified | Reaction monitored by TLC |

| 2 | Vitriol oil (0.45 L), sodium nitrate (12 g), nitration mixture (vitriol oil + nitrosonitric acid), warming to 90°C for 3.5 h | Nitration to 2-chloro-4-nitropyridine-oxynitride | 74% | Product isolated as yellow solid after neutralization and filtration |

| 3 | Reduction or substitution steps | Conversion to 2-ethoxy derivative possible via substitution | - | Further purification by recrystallization |

This method emphasizes the use of acetic acid media with oxidizing and nitrating agents to achieve selective nitration.

Alternative Synthetic Routes from Literature

A study on nitropyridyl-based compounds describes synthesis of 6-chloro-2-ethoxy-3-nitropyridine via reaction of halopyridine with potassium carbonate in DMF, followed by purification. The ethoxy group is introduced by nucleophilic substitution, and nitration is performed prior or post etherification depending on the target compound.

The nitration step uses classical nitrating acids but is carefully controlled to avoid multiple substitution or ring degradation.

Comparative Data Table of Preparation Conditions

| Parameter | Method 1 (Patent CN1743313A) | Method 2 (Literature Synthesis) |

|---|---|---|

| Starting material | 2-chloropyridine | Halopyridine derivatives |

| Etherification | Not directly described; substitution possible post nitration | Potassium carbonate in DMF at room temp |

| Nitration agent | Nitric acid + sulfuric acid (nitrosonitric acid) | Mixed acid nitration (HNO3/H2SO4) |

| Solvent | Glacial acetic acid, acetic anhydride | DMF or acetic acid |

| Temperature | 15°C to 90°C gradual warming | Room temperature to moderate heating |

| Reaction time | 3.5 to 13 hours | 6-10 hours typical |

| Yield | ~65-74% for nitration step | 60-70% for etherification step |

| Purification | Neutralization, filtration, recrystallization | Silica gel chromatography |

Research Findings and Notes

The use of acetic anhydride and acetic acid as solvents and catalysts in the oxidation and nitration steps enhances selectivity and yield.

The presence of maleic anhydride and sodium pyrosulfate acts as catalysts in the oxidation reaction, facilitating formation of oxynitride intermediates.

Careful temperature control during nitration avoids overreaction and degradation of the pyridine ring.

The etherification step is generally performed under mild conditions with potassium carbonate as base, avoiding harsh conditions that could lead to side reactions.

The nitration position is directed by the substituents on the pyridine ring, with the 4-position being favored under these conditions.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Ethoxy-4-nitropyridine, and how should conflicting data be resolved?

Methodological Answer:

- Techniques : Use a combination of NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (MS) to confirm structural integrity. For nitro and ethoxy groups, IR absorption bands (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹) and NMR chemical shifts (e.g., ethoxy protons at ~1.3–1.5 ppm for CH₃ and ~4.0–4.5 ppm for OCH₂) are critical markers.

- Data Validation : Cross-reference experimental spectra with computational predictions (e.g., DFT-calculated IR/NMR spectra) and established databases like NIST Chemistry WebBook for analogous nitropyridine derivatives .

- Resolving Contradictions : If discrepancies arise (e.g., unexpected splitting in NMR), re-examine sample purity via HPLC, confirm solvent effects, or employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.

Q. What experimental strategies can optimize the synthesis of this compound in laboratory settings?

Methodological Answer:

- Reaction Conditions : Optimize temperature, solvent (e.g., DMF for nitration), and catalyst (e.g., H₂SO₄ for nitration). Monitor reaction progress via TLC or in-situ FTIR.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Confirm purity via melting point analysis and HPLC (>95% purity).

- Yield Improvement : Employ kinetic studies to identify rate-limiting steps. For example, increasing nitration time or using a directing group (e.g., methoxy) can enhance regioselectivity.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical predictions (average deviation: 2.4 kcal/mol for atomization energies) . Pair with the Lee-Yang-Parr (LYP) correlation functional to improve electron-density descriptions .

- Basis Sets : Augment 6-31G or 6-311G basis sets with diffuse and polarization functions (e.g., 6-311++G(d,p)) to capture charge distribution and nitro group effects .

- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis data to validate electronic transitions.

Table 1 : Performance of DFT Functionals for Nitropyridine Derivatives

| Functional | Basis Set | Avg. Δ (kcal/mol) | Key Application |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | 2.4 | Thermochemistry |

| M06-2X | aug-cc-pVTZ | 3.1 | Reaction Barriers |

| ωB97XD | def2-TZVP | 2.8 | Non-covalent Interactions |

Q. What methodologies address discrepancies between computational predictions and experimental observations for this compound?

Methodological Answer:

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.1 ppm for NMR shifts) and computational approximations (e.g., basis set incompleteness) .

- Mixed-Method Validation : Combine DFT with molecular dynamics (MD) simulations to account for solvent effects or temperature-dependent behavior. For example, solvation models (e.g., PCM) can refine IR frequency predictions .

- Benchmarking : Compare multiple functionals (B3LYP, M06-2X) and basis sets to identify systematic errors. Use high-level methods (e.g., CCSD(T)) as a reference for critical properties .

Q. How should researchers design kinetic studies to elucidate the reaction mechanisms involving this compound?

Methodological Answer:

- Experimental Design : Conduct time-resolved UV-Vis or NMR spectroscopy to monitor intermediate formation. Vary reactant concentrations to determine rate laws.

- Computational Support : Use DFT to map potential energy surfaces (PES) for proposed pathways. Calculate activation energies (ΔG‡) and compare with experimental Arrhenius parameters .

- Isotopic Labeling : Introduce ¹⁵N or deuterated analogs to trace nitro group behavior in substitution reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.